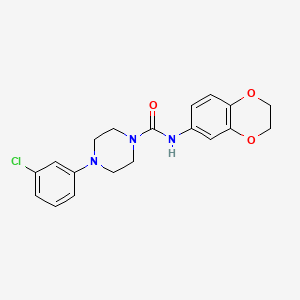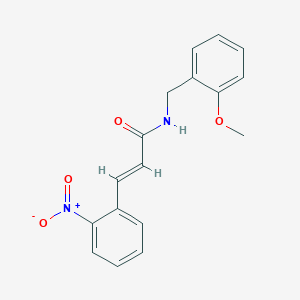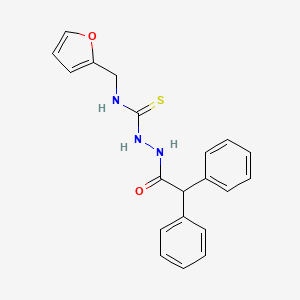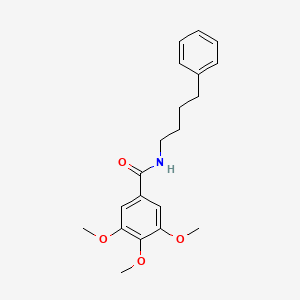![molecular formula C18H18ClN3O4 B4737070 2-chloro-5-nitro-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B4737070.png)
2-chloro-5-nitro-N-[3-(pentanoylamino)phenyl]benzamide
Übersicht
Beschreibung
2-chloro-5-nitro-N-[3-(pentanoylamino)phenyl]benzamide, also known as CPN, is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. CPN belongs to the class of benzamide derivatives and has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
2-chloro-5-nitro-N-[3-(pentanoylamino)phenyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antitumor, and anti-inflammatory properties. 2-chloro-5-nitro-N-[3-(pentanoylamino)phenyl]benzamide has been studied for its ability to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. 2-chloro-5-nitro-N-[3-(pentanoylamino)phenyl]benzamide has been studied for its potential use in the treatment of various diseases, including cancer and inflammatory disorders.
Wirkmechanismus
The mechanism of action of 2-chloro-5-nitro-N-[3-(pentanoylamino)phenyl]benzamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including histone deacetylases (HDACs) and cyclooxygenase-2 (COX-2). HDACs play a role in the regulation of gene expression, and their inhibition has been shown to induce apoptosis in cancer cells. COX-2 is an enzyme that is involved in the production of inflammatory cytokines, and its inhibition has been shown to have anti-inflammatory effects.
Biochemical and Physiological Effects:
2-chloro-5-nitro-N-[3-(pentanoylamino)phenyl]benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. 2-chloro-5-nitro-N-[3-(pentanoylamino)phenyl]benzamide has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. In addition, 2-chloro-5-nitro-N-[3-(pentanoylamino)phenyl]benzamide has been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-chloro-5-nitro-N-[3-(pentanoylamino)phenyl]benzamide has several advantages for lab experiments. It is a relatively stable compound that can be synthesized in high yield and purity. 2-chloro-5-nitro-N-[3-(pentanoylamino)phenyl]benzamide has been extensively studied for its potential therapeutic applications, and its mechanism of action is well understood. However, 2-chloro-5-nitro-N-[3-(pentanoylamino)phenyl]benzamide also has some limitations for lab experiments. It is a toxic compound that requires careful handling, and its use may be restricted in some countries due to safety concerns.
Zukünftige Richtungen
There are several future directions for the study of 2-chloro-5-nitro-N-[3-(pentanoylamino)phenyl]benzamide. One direction is the development of new synthetic methods for 2-chloro-5-nitro-N-[3-(pentanoylamino)phenyl]benzamide that are more efficient and environmentally friendly. Another direction is the study of the pharmacokinetics and pharmacodynamics of 2-chloro-5-nitro-N-[3-(pentanoylamino)phenyl]benzamide in vivo. This will provide a better understanding of its therapeutic potential and safety profile. Furthermore, the study of 2-chloro-5-nitro-N-[3-(pentanoylamino)phenyl]benzamide in combination with other drugs may lead to the development of new and effective therapies for cancer and inflammatory disorders.
Conclusion:
In conclusion, 2-chloro-5-nitro-N-[3-(pentanoylamino)phenyl]benzamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antitumor, and anti-inflammatory properties. 2-chloro-5-nitro-N-[3-(pentanoylamino)phenyl]benzamide has been synthesized using various methods, and its mechanism of action is well understood. 2-chloro-5-nitro-N-[3-(pentanoylamino)phenyl]benzamide has several advantages for lab experiments, but also has some limitations due to safety concerns. There are several future directions for the study of 2-chloro-5-nitro-N-[3-(pentanoylamino)phenyl]benzamide, including the development of new synthetic methods and the study of its pharmacokinetics and pharmacodynamics in vivo.
Eigenschaften
IUPAC Name |
2-chloro-5-nitro-N-[3-(pentanoylamino)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O4/c1-2-3-7-17(23)20-12-5-4-6-13(10-12)21-18(24)15-11-14(22(25)26)8-9-16(15)19/h4-6,8-11H,2-3,7H2,1H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAVNYNWOQRYWDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-5-nitro-N-[3-(pentanoylamino)phenyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{3-[4-(benzyloxy)phenoxy]propyl}-1H-1,2,4-triazole](/img/structure/B4736990.png)
![methyl 1-[(4-bromo-2-chlorophenoxy)acetyl]-1H-indole-3-carboxylate](/img/structure/B4736997.png)
![2-(2-methoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)ethanol hydrochloride](/img/structure/B4737000.png)
![N-(5-methyl-3-isoxazolyl)-4-({[(4-nitrophenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B4737008.png)
![2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-phenylethyl)acetamide](/img/structure/B4737018.png)





![ethyl 4-({[3-cyano-6-(difluoromethyl)-4-(1,5-dimethyl-1H-pyrazol-4-yl)-2-pyridinyl]thio}methyl)-5-methyl-3-isoxazolecarboxylate](/img/structure/B4737073.png)
![2-{[(4-fluorophenyl)sulfonyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4737080.png)

![3,4,5-triethoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4737092.png)